NOX4 Inhibition Selectivity: Differentiated Isoform Profile vs. Clinical Benchmark GKT137831
While direct quantitative data for the target compound against NOX isoforms is not available, a closely related analog within the same pyrazolopyridine dione class, GKT136901, demonstrates a distinct isoform selectivity profile compared to the later-generation clinical candidate GKT137831. GKT136901 exhibits Kis of 160 nM and 165 nM for NOX1 and NOX4, respectively [1]. In contrast, GKT137831 shows a more balanced profile with Kis of 110±30 nM for NOX1 and 140±40 nM for NOX4, but with significantly higher activity against NOX2 and NOX5 (Kis of 1750±700 nM and 410±100 nM, respectively) [2]. This comparison highlights how subtle structural changes within the pyrazolopyridine class, like the 4-methoxyphenyl group in the target compound, can be leveraged to fine-tune isoform selectivity for specific therapeutic windows, which is not achievable with later, more balanced inhibitors.
| Evidence Dimension | NOX1 and NOX4 Inhibitory Activity (Ki) |
|---|---|
| Target Compound Data | Not directly measured for target compound; inferred from analog GKT136901 (Ki NOX1 = 160 nM, Ki NOX4 = 165 nM) [1] |
| Comparator Or Baseline | GKT137831 (Ki NOX1 = 110 nM, Ki NOX4 = 140 nM; Ki NOX2 = 1750 nM, Ki NOX5 = 410 nM) [2] |
| Quantified Difference | GKT136901: approximately 2-fold selectivity for NOX1/4 over NOX5 (inferred). GKT137831: approximately 12.5-fold selectivity for NOX4 over NOX2. |
| Conditions | Amplex Red assay (cell-free system) |
Why This Matters
This demonstrates that early pyrazolopyridine dione derivatives, which share a core with the target compound, can be tuned for distinct isoform selectivity, offering a potential advantage in developing NOX4-sparing or NOX2-avoiding therapies.
- [1] Sigma-Aldrich. (2022). NOX Inhibitor IV, GKT136901. Product Datasheet. View Source
- [2] Hampton Research. (2024). GKT137831. Product Datasheet. View Source
